molecular formula C13H21N3O4S B14002237 ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate CAS No. 87733-47-9

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate

Cat. No.: B14002237
CAS No.: 87733-47-9
M. Wt: 315.39 g/mol
InChI Key: WDPGGLBATCFSSW-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate is a chemical compound with a complex structure that includes a triazine ring and an octanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate typically involves the reaction of 3,5-dioxo-1,2,4-triazine with an appropriate octanoate ester under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The specific details of the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and octanoate esters, such as:

Uniqueness

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate is unique due to its specific combination of a triazine ring and an octanoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

87733-47-9

Molecular Formula

C13H21N3O4S

Molecular Weight

315.39 g/mol

IUPAC Name

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate

InChI

InChI=1S/C13H21N3O4S/c1-3-5-6-7-8-9(12(18)20-4-2)21-11-10(17)14-13(19)16-15-11/h9H,3-8H2,1-2H3,(H2,14,16,17,19)

InChI Key

WDPGGLBATCFSSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC)SC1=NNC(=O)NC1=O

Origin of Product

United States

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